molecular formula C9H14O4 B2360709 (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2095396-30-6

(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B2360709
CAS No.: 2095396-30-6
M. Wt: 186.207
InChI Key: UKFIPDSPAFECBJ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring, along with a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the cyclopentane ring, the introduction of the furan ring, and the addition of the methoxy and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid include other cyclopentane-fused furan derivatives and compounds with similar functional groups, such as methoxy and carboxylic acid groups.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-9-4-2-3-8(9,7(10)11)5-6-13-9/h2-6H2,1H3,(H,10,11)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFIPDSPAFECBJ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCC1(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12CCC[C@]1(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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